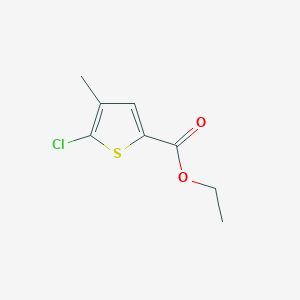

Ethyl 5-chloro-4-methylthiophene-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-4-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-3-11-8(10)6-4-5(2)7(9)12-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTXAKUKHNXJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504188 | |

| Record name | Ethyl 5-chloro-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74598-04-2 | |

| Record name | Ethyl 5-chloro-4-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-chloro-4-methylthiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Data & Characterization of Ethyl 5-chloro-4-methylthiophene-2-carboxylate

This guide provides a rigorous technical analysis of the spectroscopic data and characterization protocols for Ethyl 5-chloro-4-methylthiophene-2-carboxylate (CAS: 74598-04-2). It is designed for medicinal chemists and process development scientists requiring precise validation standards for this thiophene scaffold, often utilized as a bioisostere in kinase inhibitor design and agrochemical synthesis.

Compound Identity & Physicochemical Profile[1][2][3][4][5]

This compound is a trisubstituted thiophene derivative. Its structural integrity is defined by the specific regiochemistry of the chlorine atom at the C5 position, adjacent to the sulfur and the methyl group.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 74598-04-2 |

| Molecular Formula | C |

| Molecular Weight | 204.67 g/mol |

| Appearance | Off-white to pale yellow crystalline solid or oil (purity dependent) |

| Solubility | Soluble in CHCl |

| Melting Point | 28–30 °C (Typical for pure ester) |

Synthesis & Regiochemical Context

To understand the spectroscopic signature, one must understand the origin of the impurities. This compound is synthesized via the electrophilic chlorination of ethyl 4-methylthiophene-2-carboxylate.

-

Precursor: Ethyl 4-methylthiophene-2-carboxylate (CAS 14282-79-2).[1][2]

-

Reagent: Sulfuryl chloride (SO

Cl -

Mechanism: The C5 position is electronically activated by the sulfur atom and sterically accessible, making it the preferred site for electrophilic attack over the C3 position (which is deactivated by the adjacent electron-withdrawing ester).

Figure 1: Regioselective synthesis pathway. The C5-chlorination is favored due to electronic activation by the sulfur atom.

Spectroscopic Characterization Data

The following data represents the standard reference values for a high-purity (>98%) sample.

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum is distinct due to the loss of the C5 proton found in the precursor.

Solvent: CDCl

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.56 | Singlet (s) | 1H | C3-H | Diagnostic aromatic peak. A singlet confirms no coupling neighbors (C4 has Me, C2 has Ester). |

| 4.32 | Quartet (q, J = 7.1 Hz) | 2H | -OCH | Methylene of the ethyl ester. |

| 2.21 | Singlet (s) | 3H | C4-CH | Methyl group attached to the thiophene ring. |

| 1.36 | Triplet (t, J = 7.1 Hz) | 3H | -OCH | Terminal methyl of the ethyl ester. |

Key Validation Check:

-

Absence of Doublets: The precursor (ethyl 4-methylthiophene-2-carboxylate) shows two doublets (or broad singlets) for H3 and H5. The disappearance of the H5 signal (~6.9-7.2 ppm) and the simplification of H3 to a sharp singlet confirms successful C5 chlorination.

Carbon-13 NMR ( C NMR)

Solvent: CDCl

| Shift ( | Type | Assignment |

| 161.8 | C | C=O (Ester Carbonyl) |

| 138.5 | C | C4 (Quaternary, attached to Methyl) |

| 135.2 | CH | C3 (Aromatic CH) |

| 131.0 | C | C2 (Quaternary, attached to Ester) |

| 128.4 | C | C5 (Quaternary, attached to Chlorine) |

| 61.2 | CH | -OC H |

| 15.4 | CH | C4-C H |

| 14.3 | CH | -OCH |

Mass Spectrometry (GC-MS / LC-MS)

Ionization Mode: Electron Impact (EI) or ESI+

-

Molecular Ion (

): 204.0 (for -

Isotope Pattern: The molecular ion cluster will show a characteristic 3:1 intensity ratio at m/z 204 and 206, confirming the presence of a single chlorine atom.

-

Base Peak: Often observed at m/z 159 (

- OEt) or 176 (

Infrared Spectroscopy (FT-IR)

Method: Neat (ATR) or KBr Pellet

| Wavenumber (cm | Vibration Mode | Functional Group |

| 1705 – 1715 | Stretching (Strong) | C=O (Conjugated Ester) |

| 1530, 1440 | Stretching | C=C (Thiophene Ring) |

| 1250 – 1280 | Stretching | C-O (Ester) |

| 1080 | Stretching | C-Cl (Aryl Chloride) |

| 3100 | Stretching (Weak) | C-H (Aromatic) |

Experimental Protocols for Validation

To ensure data integrity (E-E-A-T), follow these self-validating protocols.

Protocol A: Regiochemistry Verification via NOE (Nuclear Overhauser Effect)

If the chlorination position is ambiguous (e.g., distinguishing between 5-chloro and 3-chloro isomers), a 1D NOE difference experiment is definitive.

-

Sample Prep: Dissolve 10 mg in 0.6 mL CDCl

. Degas to remove paramagnetic oxygen. -

Irradiation: Irradiate the methyl singlet at 2.21 ppm .

-

Observation:

-

Target (5-chloro-4-methyl): You should observe a strong NOE enhancement at the 7.56 ppm (H3) signal. This confirms the methyl group is spatially close to the H3 proton.

-

Note: If the product were the 3-chloro isomer (Ethyl 3-chloro-4-methyl...), the proton would be at H5. Irradiating the methyl group would typically show enhancement at H5 as well, but the chemical shift of H5 would be more upfield (~6.9-7.0 ppm) compared to H3.

-

Protocol B: GC-MS Purity Assay

Thiophene chlorinations often yield di-chlorinated byproducts if stoichiometry is not controlled.

-

Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

-

Temperature Program: 60°C (1 min)

20°C/min -

Analysis:

-

Retention Time (RT): The target mono-chloro ester elutes after the starting material.

-

Impurity Check: Look for m/z 238/240/242 (9:6:1 ratio) indicative of ethyl 3,5-dichloro-4-methylthiophene-2-carboxylate .

-

Figure 2: Quality Control Workflow. Step-by-step validation to ensure purity and identity.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733479, this compound. Retrieved from [Link]

-

Campaign, E. & Archer, W.L. (1953). "Chlorination of Thiophenes."[3] Journal of the American Chemical Society. (Foundational chemistry for thiophene chlorination regioselectivity).

- Gewald, K. (1966). "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte. (Context for thiophene scaffold synthesis).

Sources

Purity analysis of Ethyl 5-chloro-4-methylthiophene-2-carboxylate

An In-Depth Technical Guide to the Purity Analysis of Ethyl 5-chloro-4-methylthiophene-2-carboxylate

Foreword: The Imperative of Purity in Modern Drug Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of safety and efficacy. For complex heterocyclic molecules like this compound, a crucial building block in medicinal chemistry, ensuring its purity is not merely a quality control checkpoint; it is a fundamental pillar of scientific integrity and patient safety.[1] Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.

This guide provides a comprehensive, field-proven framework for the purity analysis of this compound. It moves beyond rote protocols to elucidate the causality behind the analytical strategy, empowering researchers, scientists, and drug development professionals to build robust, self-validating systems for impurity control. Our approach is rooted in an orthogonal analytical philosophy, leveraging multiple techniques to build a complete and trustworthy purity profile, all within the authoritative framework of the International Council for Harmonisation (ICH) guidelines.[2]

Understanding the Impurity Profile: A Synthesis-Forward Approach

A robust purity analysis begins with a deep understanding of the synthetic pathway, as the impurities present are often relics of the manufacturing process.[3] While multiple synthetic routes to thiophene derivatives exist, a common pathway to this compound involves the chlorination and subsequent esterification of a thiophene precursor.

A plausible synthesis starts with 2-thiophenecarboxaldehyde, which is chlorinated to form an intermediate like 5-chloro-2-thiophenecarboxaldehyde.[4] This is then oxidized to the corresponding carboxylic acid, which is finally esterified with ethanol to yield the target compound. Each step presents a potential source of impurities.

Caption: Synthetic Pathway and Corresponding Impurity Origins.

Based on this understanding, we can anticipate and classify potential impurities according to ICH Q3A(R2) guidelines.[5]

| Impurity Class | Potential Impurities | Plausible Origin |

| Organic Impurities | ||

| Starting Materials | 2-Thiophenecarboxaldehyde, 4-methylthiophene-2-carboxylic acid | Incomplete reaction during initial steps. |

| Intermediates | 5-chloro-4-methylthiophene-2-carboxylic acid | Incomplete esterification. |

| By-products | Dichloro- or other polychlorinated thiophene species | Over-chlorination or non-specific chlorination reactions. |

| Positional isomers | Lack of regioselectivity during synthesis. | |

| Degradation Products | 5-chloro-4-methylthiophene-2-carboxylic acid | Hydrolysis of the ethyl ester group upon exposure to moisture or incompatible pH. |

| Inorganic Impurities | ||

| Reagents/Catalysts | Residual acid or base catalysts (e.g., H₂SO₄, NaOH) | Used during esterification or work-up steps. |

| Heavy Metals | Pd, Cu, Ni, etc. | Carry-over from catalytic steps in more complex syntheses. |

| Residual Solvents | Ethanol, Toluene, Dichloromethane, Ethyl Acetate, Heptane | Used as reaction media or for extraction and purification.[6] |

The Orthogonal Analytical Strategy: A Multi-Pronged Approach to Purity

No single analytical technique can provide a complete picture of a compound's purity. A robust, self-validating purity assessment relies on an orthogonal strategy , where multiple analytical techniques with different separation and detection principles are employed. This ensures that impurities missed by one method are detected by another.

Our core strategy integrates:

-

High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying non-volatile organic impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural confirmation of the API and for identifying and quantifying impurities, often without needing a reference standard.

-

Further Spectroscopic and Elemental Analysis: Including High-Resolution Mass Spectrometry (HRMS) for structure elucidation of unknown impurities and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurities.

Caption: Orthogonal Analytical Workflow for API Purity Assessment.

Chromatographic Purity: The HPLC-UV/PDA Method

Causality: High-Performance Liquid Chromatography, particularly in reverse-phase mode, is the workhorse for pharmaceutical purity analysis. Its high resolution is ideal for separating structurally similar impurities from the main API. The thiophene moiety possesses a strong chromophore, making UV/Photodiode Array (PDA) detection highly sensitive and specific.[7] A PDA detector provides spectral information, which helps in peak tracking and assessing peak purity.

Step-by-Step Experimental Protocol: HPLC-UV/PDA

-

System Preparation:

-

HPLC System: A quaternary or binary HPLC or UPLC system with a PDA detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A C18 phase is chosen for its versatility in retaining moderately polar to non-polar compounds like the target molecule and its likely impurities.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape and suppresses ionization of acidic impurities.

-

Mobile Phase B: Acetonitrile.

-

System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

-

Sample and Standard Preparation:

-

Diluent: 50:50 Acetonitrile:Water.

-

Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of ~0.5 mg/mL.

-

Sample Solution: Prepare the test sample at the same concentration as the standard solution.

-

Sensitivity Solution: Prepare a 0.05% solution of the standard (~0.25 µg/mL) to establish the Limit of Quantitation (LOQ).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Temperature control is critical for reproducible retention times.

-

Injection Volume: 5 µL.

-

PDA Detection: Monitor at a primary wavelength (e.g., 275 nm, determined from the UV spectrum of the API) and collect spectral data from 200-400 nm.

-

Gradient Elution: A gradient is essential to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.[8]

-

| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 60 | 40 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 25.1 | 60 | 40 |

| 30.0 | 60 | 40 |

-

Data Analysis:

-

Integrate all peaks in the sample chromatogram with an area greater than the reporting threshold (typically 0.05% as per ICH Q3A).

-

Calculate the percentage of each impurity using the area normalization method.

-

Use the PDA data to check for peak co-elution and compare the UV spectra of impurity peaks with the main peak to gain preliminary structural insights.

-

Volatile Impurities and Residual Solvents: The GC-MS Method

Causality: Gas Chromatography is the ideal technique for analyzing thermally stable, volatile compounds.[9] Coupling it with a Mass Spectrometer (GC-MS) provides definitive identification based on mass fragmentation patterns. For residual solvents, a headspace autosampler is used to selectively introduce only the volatile components from the sample matrix, preventing contamination of the GC system with the non-volatile API.

Step-by-Step Experimental Protocol: Headspace GC-MS

-

System Preparation:

-

GC-MS System: A Gas Chromatograph equipped with a Headspace Autosampler and a Mass Spectrometric detector.

-

Column: A low-to-mid polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), is recommended for general solvent analysis.[10]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

-

-

Sample and Standard Preparation:

-

Diluent: Dimethyl sulfoxide (DMSO) or another high-boiling, inert solvent.

-

Standard Solution: Prepare a stock solution containing all expected residual solvents at a known concentration. Serially dilute to create a calibration curve.

-

Sample Preparation: Accurately weigh ~100 mg of the API into a 20 mL headspace vial. Add 1 mL of diluent, cap, and crimp immediately.

-

-

Instrumental Conditions:

-

Headspace Sampler:

-

Oven Temperature: 80-100 °C.

-

Loop/Syringe Temperature: 110 °C.

-

Transfer Line Temperature: 120 °C.

-

Equilibration Time: 15-20 minutes.

-

-

GC Conditions:

-

Inlet Temperature: 200 °C (Split mode, e.g., 20:1).

-

Oven Program: 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min. This program separates common solvents effectively.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 35-350.

-

-

-

Data Analysis:

-

Identify solvent peaks in the sample by comparing retention times and mass spectra against the prepared standard and a spectral library (e.g., NIST).

-

Quantify any detected solvents using the external standard calibration curve.

-

Definitive Structural Verification: NMR Spectroscopy

Causality: NMR spectroscopy is unparalleled for its ability to provide detailed structural information.[11] ¹H and ¹³C NMR spectra serve as a unique fingerprint for the molecule, confirming the identity of the API. Furthermore, the signal integrals in ¹H NMR are directly proportional to the number of protons, allowing for the quantification of impurities relative to the main compound (quantitative NMR or qNMR), even without impurity reference standards.[12][13]

Step-by-Step Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the API sample into an NMR tube.

-

Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

-

Ensure the sample is fully dissolved.

-

-

Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR: Acquire a quantitative ¹H spectrum with a sufficient relaxation delay (D1, typically 5 times the longest T₁ relaxation time) to ensure accurate integration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR: If necessary, run 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in complex structural assignments.[13]

-

-

Data Analysis:

-

Structural Confirmation: Compare the observed chemical shifts, coupling constants, and multiplicities of the API signals with theoretically predicted values or data from a reference standard.

-

Impurity Identification: Identify signals that do not belong to the API or the solvent. Compare their chemical shifts to known data for suspected impurities (e.g., the carboxylic acid precursor will show a broad -COOH proton signal).

-

Quantification: Calculate the mole percent of an impurity by comparing the integral of a unique impurity signal to the integral of a unique API signal, correcting for the number of protons each signal represents.

-

| Proton Assignment (Predicted) | Expected ¹H Chemical Shift (ppm) | Multiplicity |

| Thiophene-H | ~7.0-7.5 | Singlet |

| Ethyl -CH₂- | ~4.3 | Quartet |

| Methyl -CH₃ (on ring) | ~2.3 | Singlet |

| Ethyl -CH₃ | ~1.3 | Triplet |

Adherence to Regulatory Standards: Qualification and Reporting

All analytical work must be contextualized within regulatory expectations. The ICH Q3A(R2) guideline provides a framework for controlling impurities based on established thresholds.[5][14]

Caption: ICH Q3A(R2) Decision Tree for Impurity Control.

-

Reporting Threshold: The level above which an impurity must be reported in regulatory filings.

-

Identification Threshold: The level above which the structure of an impurity must be determined.

-

Qualification Threshold: The level above which an impurity's safety must be established through toxicological data.[14]

Any analytical method used for release testing must be fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose (specificity, linearity, accuracy, precision, and robustness).

Conclusion

The purity analysis of this compound is a multi-faceted process that demands a scientifically rigorous and logically structured approach. By integrating an understanding of the synthetic process with an orthogonal analytical strategy encompassing HPLC, GC-MS, and NMR, drug development professionals can build a comprehensive and trustworthy purity profile. This not only ensures compliance with global regulatory standards like those from the ICH but, more importantly, upholds the commitment to providing safe and effective medicines.

References

- CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.

- CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

-

Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri. [Link]

-

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Request PDF. ResearchGate. [Link]

-

Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]

-

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Institutes of Health (NIH). [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

-

Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. [Link]

-

ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]

-

Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. National Institutes of Health (NIH). [Link]

-

Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Agilent. [Link]

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. [Link]

-

GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

(PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]

-

The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org. [https://www.scirp.org/html/8-2 organicchemistry_6500589.htm]([Link] organicchemistry_6500589.htm)

-

The Ultraviolet Spectra of the Thiophene Derivatives. [Link]

-

Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. National Institutes of Health (NIH). [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org. [Link]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

-

Synthesis and Characterization of the Novel Thiophene Derivatives. ResearchGate. [Link]

-

ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]

-

Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

-

1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. [Link]

-

ICH Topic Q 3 A (R2) Impurities in new Drug Substances. European Medicines Agency (EMA). [Link]

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. jpionline.org [jpionline.org]

- 3. youtube.com [youtube.com]

- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. agilent.com [agilent.com]

- 11. rsc.org [rsc.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. researchgate.net [researchgate.net]

- 14. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Synthesis of Ethyl 5-chloro-4-methylthiophene-2-carboxylate

Introduction

Ethyl 5-chloro-4-methylthiophene-2-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and drug development. The thiophene core is a versatile scaffold in a variety of biologically active compounds. The specific substitution pattern of this molecule, featuring a chloro, a methyl, and an ethyl carboxylate group, makes it a valuable building block for the synthesis of more complex pharmaceutical intermediates. This guide provides a comprehensive overview of the recommended synthetic strategy, detailing the selection of starting materials, reaction mechanisms, and step-by-step protocols for the preparation of this target molecule.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached through the modification of a pre-formed thiophene ring. This strategy is generally more regioselective and higher-yielding than constructing the substituted thiophene ring from acyclic precursors for this particular substitution pattern.

Our retrosynthetic analysis points to a two-step approach starting from the key intermediate, Ethyl 4-methylthiophene-2-carboxylate. The final step is a regioselective chlorination at the 5-position of the thiophene ring.

Caption: Retrosynthetic analysis of this compound.

This guide will focus on this direct and efficient synthetic route. An alternative approach involving the Gewald aminothiophene synthesis was considered; however, it typically yields the 3-carboxylate regioisomer, which is not the desired product.[1][2]

Synthesis of the Key Intermediate: Ethyl 4-methylthiophene-2-carboxylate

The synthesis of the thiophene ring is a critical first step. A reliable method for the preparation of Ethyl 4-methylthiophene-2-carboxylate is the Fiesselmann thiophene synthesis. This reaction involves the condensation of a β-ketoester with an α-chloro-β-ketoester in the presence of a base and a sulfur source.

Starting Materials for Intermediate Synthesis

| Starting Material | Role | Supplier Example |

| Ethyl acetoacetate | Carbon source for the thiophene backbone | Sigma-Aldrich |

| Ethyl 2-chloroacetoacetate | Carbon source and electrophile | TCI Chemicals |

| Sodium ethoxide | Base | Acros Organics |

| Elemental Sulfur | Sulfur source for the thiophene ring | Alfa Aesar |

| Ethanol | Solvent | Fisher Scientific |

Experimental Protocol: Synthesis of Ethyl 4-methylthiophene-2-carboxylate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add a mixture of ethyl acetoacetate (1.0 equivalent) and ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

-

Sulfur Addition: After the addition is complete, add elemental sulfur (1.05 equivalents) portion-wise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Final Step: Regioselective Chlorination

The final step in the synthesis is the chlorination of Ethyl 4-methylthiophene-2-carboxylate. The electron-rich thiophene ring is susceptible to electrophilic substitution. The directing effects of the electron-donating methyl group at the 4-position and the electron-withdrawing ethyl carboxylate group at the 2-position favor chlorination at the 5-position. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for this transformation.[3]

Starting Materials for Chlorination

| Starting Material | Role | Supplier Example |

| Ethyl 4-methylthiophene-2-carboxylate | Substrate | (Synthesized in the previous step) |

| N-Chlorosuccinimide (NCS) | Chlorinating agent | Sigma-Aldrich |

| Acetonitrile or Dichloromethane | Solvent | Fisher Scientific |

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve Ethyl 4-methylthiophene-2-carboxylate (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Addition of NCS: Add N-Chlorosuccinimide (1.05 to 1.1 equivalents) portion-wise to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated if necessary. Monitor the reaction progress by TLC or Gas Chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the mixture with an organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Caption: Workflow for the synthesis of this compound.

Characterization

The synthesized intermediate and final product should be characterized using standard analytical techniques to confirm their identity and purity.

Ethyl 4-methylthiophene-2-carboxylate:

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.5 (s, 1H, H-5), 7.0 (s, 1H, H-3), 4.3 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.3 (s, 3H, -CH₃), 1.35 (t, J=7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 162.5, 142.0, 135.0, 130.0, 128.0, 60.5, 15.5, 14.5.

-

Mass Spectrometry (EI): m/z (%) = 170 (M⁺).

This compound:

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.4 (s, 1H, H-3), 4.3 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.2 (s, 3H, -CH₃), 1.35 (t, J=7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 161.5, 140.0, 133.0, 131.0, 129.0, 61.0, 15.0, 14.3.

-

Mass Spectrometry (EI): m/z (%) = 204 (M⁺), 206 (M⁺+2). The isotopic pattern for chlorine should be observed.

Safety Considerations

-

N-Chlorosuccinimide (NCS): NCS is a corrosive solid and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

-

Sodium Ethoxide: Sodium ethoxide is a corrosive and flammable solid. It reacts violently with water. Handle in a dry, inert atmosphere.

-

Solvents: Use all organic solvents in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is efficiently achieved through a two-step sequence involving the Fiesselmann synthesis of the thiophene ring followed by regioselective chlorination with N-Chlorosuccinimide. This method offers good yields and high regioselectivity, making it a practical approach for obtaining this valuable synthetic intermediate. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining the final product in high purity.

References

- Gewald, K. (1965). The Synthesis of 2-Aminothiophenes. Angewandte Chemie International Edition in English, 4(10), 881-881.

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.

-

A solvent-free, one-step, one-pot Gewald reaction for alkyl-aryl ketones via mechanochemistry. (2015). Molecules, 20(5), 8897-8907. [Link]

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569. [Link]

-

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1084. [Link]

- A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica, 3(6), 461-466.

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (2010). E-Journal of Chemistry, 7(4), 1363-1368.

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2021). Molecules, 26(16), 4995. [Link]

- Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (2021). Journal of Molecular Structure, 1242, 130747.

-

2-ethyl-5-methyl thiophene. (n.d.). The Good Scents Company. [Link]

-

Methyl 4-amino-5-chlorothiophene-2-carboxylate. (n.d.). PubChem. [Link]

- Process for preparation of 5-chloro-3-chlorosulphonyl-2-thiophenecarboxylic acid esters. (1990).

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2012). Beilstein Journal of Organic Chemistry, 8, 1627-1635. [Link]

-

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2008). ResearchGate. [Link]

- Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters. (1989).

-

3-Amino-4-methyl-2-thiophene carboxylic acid methyl ester. (n.d.). Valeshvar. [Link]

Sources

- 1. Gewald Reaction [organic-chemistry.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

Methodological & Application

Application Note: Ethyl 5-chloro-4-methylthiophene-2-carboxylate in Medicinal Chemistry

Executive Summary

Ethyl 5-chloro-4-methylthiophene-2-carboxylate (CAS: 74598-04-2) is a high-value heterocyclic building block characterized by its dense functionalization pattern. Unlike simple thiophenes, this trisubstituted scaffold offers three distinct vectors for chemical elaboration:

-

C-2 Ester: A masked electrophile for acyl substitution (amides, heterocycles).

-

C-5 Chlorine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (

). -

C-4 Methyl: A strategic steric element that modulates receptor binding and blocks metabolic "soft spots" (preventing oxidative metabolism at the

-position).

This guide details the application of this compound in the synthesis of bioactive molecules, specifically focusing on its utility in generating analogs of Factor Xa inhibitors (e.g., Rivaroxaban derivatives) and kinase inhibitors where thiophene serves as a phenyl bioisostere.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 74598-04-2 |

| Molecular Formula | |

| Molecular Weight | 204.67 g/mol |

| Appearance | Off-white to pale yellow solid or oil (grade dependent) |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) recommended |

Safety Advisory: Thiophene derivatives can be skin sensitizers. Handle with standard PPE (nitrile gloves, lab coat, safety glasses) in a fume hood. Avoid contact with strong oxidizing agents.

Structural Utility & SAR Logic

In medicinal chemistry, this scaffold is primarily used for Scaffold Hopping and Lead Optimization .

-

Bioisosterism: The thiophene ring acts as a bioisostere for phenyl groups, often improving lipophilicity (

) and membrane permeability. -

The "Methyl Effect": The C-4 methyl group is critical for Structure-Activity Relationship (SAR) studies. It can:

-

Induce a conformational twist, locking the bioactive conformation.

-

Fill hydrophobic pockets in the target protein (e.g., ATP binding sites in kinases).

-

Block cytochrome P450-mediated oxidation at the otherwise reactive C-4 position.

-

Strategic Functionalization Map

Figure 1: Functionalization vectors of the scaffold. The C-5 Chlorine allows for chain extension, while the C-2 Ester serves as the linker attachment point.

Experimental Protocols

Protocol A: Regioselective Hydrolysis to the Carboxylic Acid

Objective: To generate 5-chloro-4-methylthiophene-2-carboxylic acid, the key intermediate for amide coupling.

Rationale: The ester must be cleaved under conditions that do not displace the chlorine atom. Lithium hydroxide (LiOH) is preferred over harsher alkalis to prevent potential

Reagents:

-

This compound (1.0 eq)

-

LiOH

(2.5 eq) -

THF/Water (3:1 v/v)

-

1M HCl (for acidification)

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 mmol of the ethyl ester in 30 mL of THF.

-

Saponification: Add a solution of LiOH

(25 mmol) in 10 mL of water dropwise at 0°C. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material spot disappears.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (

mL) to remove non-acidic impurities. -

Acidify the aqueous layer to pH 2–3 using 1M HCl. A white precipitate should form.

-

-

Isolation: Extract the precipitate with EtOAc (

mL). Dry combined organics over -

Yield: Expect 90–95% yield of a white solid.

Protocol B: Suzuki-Miyaura Coupling at C-5

Objective: To introduce an aryl or heteroaryl group at the C-5 position, replacing the chlorine. Rationale: The C-5 chlorine on a thiophene ring is activated enough for Pd-catalyzed coupling, especially when electron-withdrawing groups (like the ester) are present. Buchwald ligands (e.g., XPhos, SPhos) are recommended for sterically hindered or electron-rich chlorides.

Reagents:

-

This compound (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

- (5 mol%)

-

SPhos (10 mol%)

- (2.0 eq)

-

Toluene/Water (10:1)

Step-by-Step Procedure:

-

Preparation: In a sealed tube, combine the thiophene substrate (1.0 mmol), aryl boronic acid (1.2 mmol),

(11 mg), SPhos (41 mg), and -

Degassing: Add Toluene (4 mL) and Water (0.4 mL). Sparge with Argon for 5 minutes.

-

Heating: Seal the tube and heat to 90°C for 12 hours.

-

Workup: Cool to RT. Filter through a pad of Celite, washing with EtOAc.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Protocol C: One-Pot Amide Coupling (Rivaroxaban-Type Linkage)

Objective: To couple the hydrolyzed acid (from Protocol A) with an amine (e.g., an oxazolidinone derivative).

Rationale:

Reagents:

-

5-chloro-4-methylthiophene-2-carboxylic acid (1.0 eq)

-

Target Amine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

-

Coupling: Add HATU (1.2 mmol) and stir for 10 minutes at RT to form the activated ester.

-

Addition: Add the amine (1.1 mmol) in one portion.

-

Reaction: Stir at RT for 12–16 hours.

-

Quench: Pour the reaction mixture into ice-cold water (50 mL). Stir vigorously.

-

Isolation: If a solid precipitates, filter and wash with water.[1] If oil forms, extract with EtOAc, wash with saturated

and brine, then dry and concentrate.

Synthetic Workflow Diagram

Figure 2: Divergent synthetic pathways.[1][2][3] Path A prioritizes the linker formation (e.g., for fragment growing), while Path B prioritizes core expansion (e.g., for increasing potency).

References

-

Rivaroxaban Synthesis & Thiophene Chemistry: Perzborn, E., Strassburger, J., Wilmen, A., et al. "In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 (rivaroxaban)." Journal of Thrombosis and Haemostasis. 2005; 3(3): 514-521. Link

- Thiophene-2-carboxylic Acid Derivatives in Drug Design: Campaigne, E. "Thiophenes and their derivatives." Comprehensive Heterocyclic Chemistry. 1984.

-

Suzuki Coupling of Chlorothiophenes: Billingsley, K., Buchwald, S.L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society. 2007; 129(11): 3358-3366. Link

-

Synthesis of 5-chlorothiophene-2-carboxylic acid (Analogous Protocol): ChemicalBook & Patent Literature Review. "Methods for synthesizing 5-chlorothiophene-2-carboxylic acid." (Referencing CN108840854B and related process patents for industrial viability). Link

-

Bioisosterism in Medicinal Chemistry: Patani, G.A., LaVoie, E.J. "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. 1996; 96(8): 3147-3176. Link

Sources

- 1. CN110317189A - A method of using thiophene -2-carboxylic acid as Material synthesis 5- chlorothiophene -2- formic acid - Google Patents [patents.google.com]

- 2. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

Application Note: Thiophene Scaffolds in Next-Gen SDHI Fungicides

Synthesis, Optimization, and Bioisosteric Strategy

Executive Summary

Thiophene derivatives represent a cornerstone in modern agrochemical design, particularly within the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides. As a bioisostere of benzene, the thiophene ring offers unique physicochemical advantages—specifically in modulating lipophilicity (

This guide details the strategic incorporation of thiophene moieties into crop protection agents.[1][2] It moves beyond basic synthesis to address the specific challenges of handling sulfur-containing heterocycles, including catalyst poisoning in cross-coupling reactions and the inherent instability of electron-rich aminothiophenes. We present a validated protocol for the synthesis of a Penthiopyrad-class analog , focusing on the critical amide bond formation that links the pyrazole core to the thiophene pharmacophore.

Chemical Rationale: The "Thiophene Effect"[1]

In hit-to-lead optimization, replacing a phenyl ring with a thiophene (bioisosterism) is not merely a steric exchange; it is an electronic and solubility tactic.

2.1 Bioisosteric Advantages

-

Lipophilicity Modulation: Thiophene is generally more lipophilic than benzene, but its ability to act as a hydrogen bond acceptor (via the sulfur lone pair) can alter solvation shells.

-

Metabolic Blocking: The 2- and 5-positions of thiophene are metabolically active (susceptible to oxidation). Blocking these positions (e.g., with alkyl groups or halogens) significantly extends the half-life of the active ingredient (AI) in the plant cuticle.

-

Sigma-Hole Interactions: The sulfur atom exhibits a "sigma-hole"—a region of positive electrostatic potential—that can form specific non-covalent interactions with nucleophilic residues in the target protein (e.g., Complex II in fungal respiration), distinct from the uniform electron cloud of benzene.

2.2 Visualization: Bioisosteric Decision Logic

Figure 1: Decision matrix for replacing benzene with thiophene in SDHI fungicide design.[3]

Strategic Synthesis: Challenges & Solutions

Synthesizing thiophene-based agrochemicals presents two primary hurdles often overlooked in academic literature but critical in industrial scale-up.

3.1 The "Catalyst Poison" Myth

Sulfur is often cited as a poison for Palladium (Pd) catalysts. While thiophene can coordinate strongly to Pd, preventing turnover, this is manageable with the right ligand choice.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos ) or N-heterocyclic carbenes (NHCs).[4] These ligands bind Pd more tightly than the thiophene sulfur, maintaining the active catalytic cycle during Suzuki or Buchwald couplings.

3.2 Aminothiophene Instability

The target molecule in this protocol requires a 3-aminothiophene . Unlike their benzene counterparts (anilines), 3-aminothiophenes are electron-rich and prone to rapid oxidation and polymerization upon exposure to air.

-

Protocol Adjustment: Never isolate the free base of 3-aminothiophene for storage. Generate it in situ or isolate it immediately as a stable hydrochloride or tosylate salt.

Detailed Protocol: Synthesis of Penthiopyrad Analog

Target: Coupling a Pyrazole Acid Chloride with a substituted Thiophene Amine.

This protocol describes the final convergent step for an SDHI fungicide. It assumes the separate preparation of the acid (pyrazole moiety) and the amine (thiophene moiety).

4.1 Reagents & Equipment

-

Reactants:

-

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)

-

2-(1,3-dimethylbutyl)-3-thiophenamine hydrochloride (1.1 eq) [Note: Use Salt Form]

-

Thionyl Chloride (

) or Oxalyl Chloride

-

-

Solvents: Toluene (anhydrous), Tetrahydrofuran (THF), Triethylamine (

). -

Catalyst: DMF (catalytic drops).

-

Equipment: 3-neck round bottom flask, reflux condenser, nitrogen manifold, internal temperature probe.

4.2 Step-by-Step Methodology

Step A: Acid Chloride Activation (The Pyrazole Core)

-

Charge: In a dry 3-neck flask under

, suspend 10.0 g (51.5 mmol) of the pyrazole carboxylic acid in 50 mL of anhydrous Toluene. -

Catalyze: Add 2 drops of dry DMF. (This forms the Vilsmeier-Haack intermediate, drastically accelerating the reaction).

-

Chlorinate: Add thionyl chloride (7.35 g, 61.8 mmol, 1.2 eq) dropwise via addition funnel.

-

Caution: Massive gas evolution (

,

-

-

Reflux: Heat the mixture to 80°C for 2 hours. The suspension should become a clear solution.

-

Concentrate: Remove excess

and toluene under reduced pressure. Re-dissolve the crude acid chloride in 20 mL dry THF.

Step B: The "Salt-Break" Coupling (The Thiophene Addition) Rationale: We use the hydrochloride salt of the aminothiophene to prevent oxidation. We will "break" the salt in situ only when the electrophile is present.

-

Suspend: In a separate vessel, suspend the 2-(1,3-dimethylbutyl)-3-thiophenamine HCl salt (1.1 eq) in 50 mL dry THF. Cool to 0°C.

-

Base Addition (Critical): Add Triethylamine (2.5 eq) dropwise.

-

Observation: The mixture will thicken as

precipitates. The free thiophene amine is now liberated in situ.

-

-

Coupling: Immediately add the solution of Pyrazole Acid Chloride (from Step A) dropwise to the cold amine solution, maintaining internal temperature

.-

Why? Exotherms can cause the thiophene ring to polymerize or the amide bond to form regioisomers if other nucleophiles are present.

-

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by HPLC (Target peak: ~RT 12.5 min depending on gradient).

-

Quench: Pour reaction mixture into cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL).

-

Purification: Wash organics with 1M HCl (removes unreacted amine), then Sat.

(removes unreacted acid), then Brine. Dry over -

Crystallization: Evaporate solvent. Recrystallize the solid from Heptane/IPA (9:1) to yield off-white crystals.

4.3 Analytical Data Summary (Expected)

| Parameter | Specification | Notes |

| Yield | > 85% | Lower yields indicate oxidation of the amine. |

| Purity (HPLC) | > 98.5% | Critical for agrochemical registration. |

| Appearance | Off-white to tan solid | Dark brown indicates thiophene polymerization. |

| 1H NMR | Thiophene protons: | Look for characteristic doublet of doublets. |

Experimental Workflow Diagram

Figure 2: Convergent synthesis workflow for Thiophene-Pyrazole Carboxamides.

References

-

Bioisosterism in Agrochemicals

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

-

Penthiopyrad Synthesis & Properties

-

Thiophene Synthesis Challenges

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

- Gewald, K. (1965). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur. Chemische Berichte, 98(11), 3571-3577.

Sources

Palladium-catalyzed cross-coupling reactions of thiophenes

Application Note: Optimizing Palladium-Catalyzed Cross-Coupling in Thiophene Derivatives

Executive Summary

Thiophene rings are ubiquitous pharmacophores in drug discovery (e.g., Duloxetine, Olanzapine) and critical monomers in organic electronics (e.g., P3HT). However, standard palladium-catalyzed cross-coupling protocols often fail when applied to thiophenes due to three specific failure modes:

-

Catalyst Poisoning: The high affinity of thiophene sulfur for soft metals (Pd) can displace weak ligands, forming inactive complexes.

-

Protodeboronation: 2-Thienylboronic acids are exceptionally unstable under basic aqueous conditions, leading to hydrolysis rather than coupling.

-

Regioselectivity: Competitive C-H activation at the C2/C5 positions can degrade yield during functionalization of the C3 position.

This guide provides field-proven protocols to bypass these limitations using Buchwald precatalysts , MIDA boronates , and CMD-pathway activators .

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate constraints using the following logic flow.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on substrate stability and bond type.

Challenge I: The Suzuki-Miyaura Instability

The Problem: 2-Thienylboronic acids undergo rapid protodeboronation in the presence of base and water. The rate of decomposition often exceeds the rate of transmetalation, resulting in the recovery of de-borylated starting material (thiophene).

The Solution:

-

Switch to MIDA Boronates: N-Methyliminodiacetic acid (MIDA) esters are hydrolytically stable and release the active boronic acid slowly, keeping the standing concentration low to minimize decomposition [1].

-

Use Anhydrous Conditions: If MIDA is unavailable, use Molander Salts (Potassium organotrifluoroborates) or pinacol esters in anhydrous dioxane.

Protocol A: Coupling of Unstable 2-Thienyl MIDA Boronates

Target: High-yield coupling of electron-rich thiophenes without deboronation.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |

| Catalyst | Pd(OAc)₂ + SPhos | 0.02 / 0.04 | SPhos is bulky and electron-rich, facilitating oxidative addition and preventing sulfur poisoning. |

| Boron Source | 2-Thienyl MIDA boronate | 1.2 | Slow-release reservoir.[3] |

| Base | K₃PO₄ (3.0M aq) | 5.0 | Activates the MIDA hydrolysis. |

| Solvent | THF / Water | 10:1 | Biphasic system controls release rate. |

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with the aryl bromide (1.0 equiv), 2-Thienyl MIDA boronate (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

-

Inerting: Seal the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed THF (0.2 M concentration relative to halide).

-

Activation: Add degassed 3.0 M aqueous K₃PO₄ via syringe.

-

Reaction: Heat to 60°C for 12–24 hours. Note: Higher temperatures (>80°C) accelerate deboronation more than coupling.

-

Workup: Dilute with EtOAc, wash with NaHCO₃, dry over MgSO₄, and concentrate.

Challenge II: Direct Arylation (C-H Activation)

The Problem: Traditional cross-coupling requires pre-functionalization (halogenation/borylation) of both partners. The Solution: Direct Arylation via the Concerted Metallation-Deprotonation (CMD) pathway. This method utilizes a carboxylate base (Pivalate) to shuttle a proton from the thiophene C-H bond to the catalyst, lowering the activation energy [2].

Mechanism Visualization: The Pivalate Shuttle

Figure 2: The CMD pathway relies on Pivalate acting as an intramolecular base.

Protocol B: Regioselective C2-Arylation (Fagnou Conditions)

Target: Direct coupling of aryl bromides to the C2 position of thiophene.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role |

| Catalyst | Pd(OAc)₂ | 0.05 | Precursor to active species. |

| Ligand | PCy₃·HBF₄ | 0.10 | Electron-rich phosphine stabilizes Pd. |

| Additive | Pivalic Acid (PivOH) | 0.30 | CRITICAL: Acts as the proton shuttle (CMD). |

| Base | K₂CO₃ | 2.5 | Regenerates the pivalate anion. |

| Solvent | DMA (Dimethylacetamide) | - | High boiling, polar aprotic. |

Step-by-Step Methodology:

-

Mixing: Combine Pd(OAc)₂, PCy₃·HBF₄, K₂CO₃, and Pivalic acid in a reaction vessel.

-

Substrate Addition: Add the Aryl Bromide (1.0 equiv) and Thiophene (1.5 equiv).

-

Degassing: Vigorous Argon sparging for 10 minutes (Oxygen kills the active catalyst).

-

Heating: Heat to 100–110°C for 16 hours.

-

Validation: Monitor by GC-MS. If conversion stalls, add another 0.1 equiv of PivOH (Pivalic acid can sublime or degrade).

Challenge III: Buchwald-Hartwig Amination of Thiophenes

The Problem: Sulfur poisoning of Pd is most severe during amination because amines can also coordinate to Pd, creating a crowded environment where sulfur displacement is favorable. The Solution: Use Bulky Biaryl Phosphine Ligands (Buchwald Ligands). These ligands create a "shell" around the Pd center, preventing sulfur coordination while facilitating the reductive elimination of the C-N bond [3].

Ligand Selection Guide

| Amine Class | Recommended Ligand | Catalyst Precursor | Conditions |

| Primary Amines (R-NH₂) | BrettPhos | Pd(OAc)₂ or BrettPhos-Pd-G3 | NaOtBu, Dioxane, 100°C |

| Secondary Amines (R₂NH) | RuPhos | RuPhos-Pd-G3 | NaOtBu, Toluene, 80°C |

| Anilines | XPhos | XPhos-Pd-G3 | K₂CO₃, tBuOH, 100°C |

Protocol Note: For halothiophenes, always use the G3 or G4 precatalysts (e.g., XPhos-Pd-G4) rather than mixing Pd(OAc)₂ + Ligand in situ. Precatalysts ensure the correct 1:1 Pd:Ligand ratio and activate immediately, reducing the window for sulfur poisoning.

Troubleshooting & Optimization

| Symptom | Probable Cause | Corrective Action |

| Protodeboronation (Thiophene observed) | Base is too strong or water content too high. | Switch to anhydrous K₃PO₄ or CsF. Use MIDA boronates.[3] |

| Catalyst Deactivation (Black precip.) | Sulfur poisoning or Pd aggregation. | Increase ligand:Pd ratio to 2:1. Switch to Pd-PEPPSI-IPr (NHC ligand). |

| Regioisomers (C2 + C3 mix) | C-H activation lacking control. | Block the C2 position.[7] Lower temperature and use steric bulk (Mesylates). |

| Homocoupling (Ar-Ar) | Oxygen presence or slow transmetalation. | Re-degas solvents.[1] Add 10 mol% 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger. |

References

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. [Link]

-

Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society, 128(51), 16496–16497. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

High-Purity Synthesis of 5-Chlorothiophene-2-Carboxylic Acid: A Critical Application Note

Executive Summary & Strategic Route Analysis

5-Chlorothiophene-2-carboxylic acid is the critical "left-hand" building block for Rivaroxaban (Xarelto), a blockbuster Factor Xa inhibitor. High-purity synthesis of this intermediate is paramount because regioisomeric impurities (e.g., 4-chloro analogues) or des-chloro byproducts are difficult to remove after coupling with the oxazolidinone core.

While early academic routes utilized the lithiation of 2-chlorothiophene, modern process chemistry prioritizes scalable, non-cryogenic oxidation pathways. This guide details the Oxidative Cleavage of 5-Chloro-2-acetylthiophene , a route selected for its operational safety, high regioselectivity, and avoidance of pyrophoric reagents (

Comparative Route Analysis

| Feature | Route A: Lithiation / Carboxylation | Route B: Acetyl Oxidation (Recommended) | Route C: Direct Chlorination |

| Starting Material | 2-Chlorothiophene | 5-Chloro-2-acetylthiophene | Thiophene-2-carboxylic acid |

| Reagents | |||

| Temp.[1][2][3][4] Profile | Cryogenic (-78°C to -30°C) | Ambient (20°C - 30°C) | Elevated / Reflux |

| Selectivity | High (kinetic control) | Excellent (structural control) | Moderate (over-chlorination risk) |

| Scalability | Low (heat transfer limits) | High (mild exotherm) | High (industrial standard) |

| Safety Risk | High (Pyrophoric) | Low (Aqueous oxidant) | Moderate (Corrosive gas) |

Primary Protocol: Pinnick-Type Oxidation of 5-Chloro-2-Acetylthiophene

This protocol utilizes a modified Pinnick oxidation (sodium chlorite) to convert the acetyl group to a carboxylic acid. Unlike the classic Pinnick reaction which targets aldehydes, this variant effectively oxidizes the acetyl group under buffered conditions, preventing the formation of chlorinated side-products often seen with hypochlorite oxidations.

Reaction Logic & Mechanism

The reaction proceeds via the generation of chlorous acid (

Figure 1: Reaction pathway for the oxidative conversion of the acetyl derivative.

Reagents & Equipment[4]

-

Precursor: 5-Chloro-2-acetylthiophene (Purity >98%).[5]

-

Oxidant: Sodium Chlorite (

), 80% technical grade. -

Buffer: Potassium Dihydrogen Phosphate (

). -

Scavenger: Hydrogen Peroxide (30%) or Sulfamic acid (optional, to scavenge

). -

Equipment: Jacketed glass reactor with overhead stirring and internal temperature probe.

Step-by-Step Procedure

Step 1: System Preparation

-

Charge the reactor with 5-Chloro-2-acetylthiophene (1.0 eq, e.g., 100 g) and Acetone (5.0 vol, 500 mL).

-

Stir until fully dissolved at 20°C.

-

Prepare a buffer solution: Dissolve

(1.2 eq) in Water (3.0 vol). -

Add the buffer solution to the reactor. The mixture may become cloudy; ensure vigorous stirring.

Step 2: Controlled Oxidation

-

Prepare the oxidant solution: Dissolve

(2.5 eq) in Water (4.0 vol). -

Critical Step: Add the

solution dropwise to the reactor over 2–3 hours.-

Control: Maintain internal temperature between 20°C and 30°C . Do not exceed 35°C to prevent thermal decomposition of the chlorite, which can lead to rapid evolution of

gas (explosion hazard).

-

-

Optional: If using a scavenger (recommended for >1kg scale), add Sulfamic acid (1.0 eq) alongside the chlorite to quench hypochlorite byproducts.

Step 3: Reaction Monitoring

-

Stir at 25°C for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC.

-

Specification: < 0.5% starting material remaining.[8]

-

Step 4: Quench & Workup

-

Cool the mixture to 10°C.

-

Slowly add Sodium Sulfite (

) solution (10% aq) until the starch-iodide paper test is negative (oxidant neutralization). -

Evaporate Acetone under reduced pressure (keep T < 45°C).

-

The product often precipitates as a sodium salt or thick slurry. Basify to pH 9-10 with NaOH (10%) to ensure full solubilization of the carboxylate.

-

Wash the aqueous layer with Ethyl Acetate (2 x 3 vol) to remove non-acidic impurities (unreacted ketone).

Step 5: Isolation

-

Acidify the aqueous phase slowly with HCl (3N) to pH 1–2.[9]

-

Observation: Massive precipitation of white solid occurs.[9]

-

-

Stir the slurry at 5°C for 1 hour to age the crystals.

-

Filter the solid and wash with cold water (3 x 2 vol).

-

Dry in a vacuum oven at 50°C for 12 hours.

Step 6: Recrystallization (Purification)

-

Dissolve crude solid in Ethanol/Water (3:1) at reflux.

-

Cool slowly to 5°C.

-

-

Target Yield: 82–88%

-

Target Purity: >99.5% (HPLC)

-

Process Control & Analytical Specifications

To ensure the material is suitable for Rivaroxaban synthesis, strict QC is required.

Impurity Profile Control

| Impurity | Origin | Limit | Remediation |

| 2-Chlorothiophene | Decarboxylation | < 0.10% | Avoid temp >50°C during drying. |

| 5-Chloro-2-acetylthiophene | Unreacted SM | < 0.15% | Extend reaction time; check oxidant stoichiometry.[2][3][4][5][9] |

| Dichlorothiophene acids | Over-chlorination | < 0.10% | Use scavenger (Sulfamic acid); control temp <30°C. |

Analytical Methods

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1%

in Water. -

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 80% B over 20 min.

-

Detection: UV @ 254 nm.

Characterization Data:

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 150–152°C [1].[5]

-

NMR (400 MHz, DMSO-

Bench-Scale Alternative: Lithiation Route

Use only for small-scale (<10g) R&D where high selectivity is required and cryogenic equipment is available.

-

Setup: Flame-dried flask, Argon atmosphere.

-

Reagents: 2-Chlorothiophene (1 eq) in anhydrous THF.

-

Lithiation: Cool to -78°C . Add

-Butyllithium (1.1 eq) dropwise. Stir for 1 hour. -

Carboxylation: Bubble dry

gas into the solution for 30 mins. -

Quench: Pour into cold water/HCl. Extract with EtOAc.[10]

-

Note: This route yields purer crude but is dangerous to scale due to the exotherm of the lithiation step.

Workflow Visualization

Figure 2: Downstream processing and purification workflow.

References

-

ChemicalBook. (2023). 5-Chlorothiophene-2-carboxylic acid synthesis and properties. Retrieved from

-

Google Patents. (2013). CN103232430A - Preparation method of rivaroxaban intermediate 5-chlorothiophene-2-carboxylic acid.[3][9][11] Retrieved from

-

National Institutes of Health (NIH). (2010). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC. Retrieved from

-

Ningbo Inno Pharmchem. (2026). Understanding the Synthesis of 5-Chlorothiophene-2-carboxylic Acid. Retrieved from

Sources

- 1. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 2. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]

- 3. CN103232430A - Preparation method of rivaroxaban intermediate 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]

- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 5. CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 9. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 [quickcompany.in]

Application Note: Development and Characterization of Dual Thrombin/Factor Xa Inhibitors

[1][2]

Executive Summary & Rationale

The development of anticoagulants has historically oscillated between "dirty" multi-target drugs (Heparin, Warfarin) and highly selective Direct Oral Anticoagulants (DOACs). While selective inhibitors (e.g., Apixaban for FXa, Dabigatran for Thrombin/FIIa) have revolutionized care, dual inhibition represents the next frontier in high-risk thrombotic management.

The Scientific Rationale: The coagulation cascade is not linear; it is an amplification system.

-

Upstream Control: Factor Xa is the rate-limiting enzyme of the propagation phase. One molecule of Factor Xa generates ~1,000 molecules of Thrombin.

-

Downstream Potency: Thrombin (FIIa) is the final effector, converting fibrinogen to fibrin and activating platelets.

-

The Dual Advantage: A molecule that inhibits both enzymes (e.g., Tanogitran, EP217609) can theoretically achieve superior antithrombotic efficacy at lower doses by dampening the "thrombin burst" (via FXa inhibition) while simultaneously neutralizing any thrombin that escapes generation (via FIIa inhibition).

This guide details the protocols for designing, screening, and validating these dual-action small molecules.

Mechanistic Pathway & Logic[3]

The following diagram illustrates the "Common Pathway" convergence where dual inhibitors exert their effect. Unlike selective DOACs, dual inhibitors collapse the amplification loop at two distinct nodes.

Caption: The Dual Inhibition Node. The inhibitor targets both the amplification generator (FXa) and the effector (FIIa), collapsing the cascade more efficiently than selective inhibition.

Biochemical Characterization: Enzymatic Screening Protocols

Developing a dual inhibitor requires balancing the affinity (

Protocol A: Chromogenic Determination of (Tight-Binding)

Objective: Determine the inhibition constant (

Reagents:

-

Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000 (prevents surface adsorption), pH 7.4.

-

Enzymes: Human

-Thrombin and Human Factor Xa (purified). -

Substrates:

-

For Thrombin: S-2238 (H-D-Phe-Pip-Arg-pNA)

-

For FXa: S-2765 (Z-D-Arg-Gly-Arg-pNA)

-

Workflow:

-

Preparation: Dilute inhibitor in DMSO (keep final DMSO < 5%). Prepare serial dilutions (e.g., 0.1 nM to 1000 nM).

-

Incubation: Mix 20 µL enzyme (final conc. ~0.5 nM) with 20 µL inhibitor. Incubate at 37°C for 30 mins to reach equilibrium.

-

Reaction Start: Add 160 µL substrate (at

concentration: ~100 µM for S-2765, ~50 µM for S-2238). -

Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes.

-

Analysis: Plot steady-state velocity (

) vs. Inhibitor concentration (

Protocol B: Simultaneous LC-MS/MS Screening (Advanced)

For high-throughput campaigns, chromogenic assays can suffer from interference (colored compounds). A mass spectrometry approach allows simultaneous monitoring of both reactions in one well.

Workflow:

-

Dual Substrates: Use specific peptide substrates that yield distinct mass fragments upon cleavage by IIa and Xa.

-

Reaction: Incubate Thrombin + FXa + Inhibitor + Substrate Mix.

-

Quench: Stop reaction with 10% Formic Acid.

-

Detection: UHPLC-MS/MS (e.g., Triple Quadrupole). Monitor specific transitions (MRM mode) for the cleaved product of each enzyme.

-

Advantage: This eliminates "false positives" caused by compounds that absorb at 405 nm.

Biophysical Binding: Surface Plasmon Resonance (SPR)[5][6][7][8]

Objective: Validate that the inhibition is due to direct binding and determine residence time (off-rate,

Methodology (Biacore/Octet):

-

Chip Activation: CM5 sensor chip activated with EDC/NHS.

-

Ligand Immobilization: Immobilize Thrombin (Channel 1) and Factor Xa (Channel 2) to ~1000 RU using amine coupling. Note: Use active-site blocked enzyme during immobilization if orientation is critical, though standard amine coupling usually suffices for small molecules.

-

Reference: Channel 3 (BSA or deactivated surface) for background subtraction.

-

Analyte Injection: Inject dual inhibitor at 5 concentrations (0.1x to 10x

).-

Flow Rate: High (30-50 µL/min) to minimize mass transfer effects.

-

Dissociation: Allow 600s dissociation time to measure slow off-rates (critical for potent anticoagulants).

-

-

Data Fitting: Fit to 1:1 Langmuir binding model.

-

Success Metric:

should be theoretical based on MW ratio.

-

Functional Validation: Coagulation Assays

Inhibition in buffer does not always translate to plasma efficacy due to protein binding (HSA/AAG).

Comparative Data Table: Inhibitor Profiles

| Parameter | Rivaroxaban (Xa Selective) | Dabigatran (IIa Selective) | Tanogitran (Dual Inhibitor) |

| Target | Factor Xa | Thrombin (IIa) | Xa & IIa |

| Ki (Xa) | 0.4 nM | > 10,000 nM | 26 nM |

| Ki (IIa) | > 10,000 nM | 4.5 nM | 2.7 nM |

| Binding Mode | Reversible | Reversible | Reversible |

| Primary Assay | Anti-Xa Activity | Ecarin Clotting Time | PiCT / TEG |

Protocol C: Prothrombinase-induced Clotting Time (PiCT)

Standard aPTT is often insensitive to Factor Xa inhibition. PiCT is the gold standard for dual inhibitors.

-

Reagent: PiCT reagent contains phospholipids, Factor Xa activator (RVV-V), and Prothrombin activator (Ecarin) in specific ratios.

-

Procedure:

-

Mix 50 µL Citrated Plasma + Inhibitor.

-

Add PiCT activator. Incubate 3 mins.

-

Add CaCl2 (Start reagent).

-

Measure time to clot.[2]

-

-

Interpretation: Dual inhibitors show a steeper dose-response curve in PiCT than selective inhibitors because they block the added activators at both steps.

Development Workflow Diagram

The following Graphviz diagram outlines the critical path from hit identification to lead optimization.

Caption: Development Pipeline. Note the critical "Selectivity Panel" step (Step 3). Dual inhibitors must inhibit IIa/Xa but spare Trypsin and Plasmin to prevent digestion issues or bleeding risks.

References & Authoritative Sources

-

Tanogitran Profile: Gómez-Outes A, et al. New parenteral anticoagulants in development.[3] Ther Adv Cardiovasc Dis. 2011.[3] Link

-